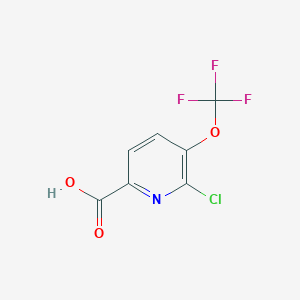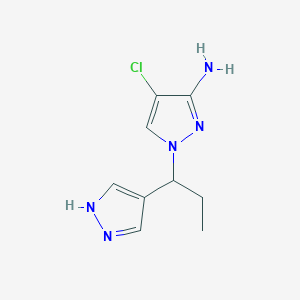
tert-Butyl 2-(2-(cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(2-(Ciclohexilamino)piridin-3-il)pirrolidina-1-carboxilato de terc-butilo es un compuesto orgánico complejo que presenta un anillo de pirrolidina, un anillo de piridina y un grupo ciclohexilamino.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(2-(Ciclohexilamino)piridin-3-il)pirrolidina-1-carboxilato de terc-butilo normalmente implica múltiples pasos. Un método común comienza con la preparación del derivado de piridina, que luego se hace reaccionar con un derivado de ciclohexilamina en condiciones controladas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la cristalización y la cromatografía para garantizar la pureza del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(2-(Ciclohexilamino)piridin-3-il)pirrolidina-1-carboxilato de terc-butilo puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno en la molécula.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o introducir átomos de hidrógeno.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o alcoholes, mientras que la reducción puede producir alcanos o aminas .
Aplicaciones Científicas De Investigación
Química
En química, el 2-(2-(Ciclohexilamino)piridin-3-il)pirrolidina-1-carboxilato de terc-butilo se utiliza como intermedio en la síntesis de moléculas más complejas.
Biología
En investigación biológica, este compuesto se puede utilizar para estudiar las interacciones entre pequeñas moléculas y objetivos biológicos. Su estructura le permite unirse a proteínas o enzimas específicas, lo que lo hace útil en el descubrimiento y desarrollo de fármacos .
Medicina
Su capacidad para interactuar con objetivos moleculares específicos lo convierte en un candidato para el tratamiento de diversas enfermedades .
Industria
En la industria, este compuesto se puede utilizar en la producción de productos químicos y materiales especiales. Sus propiedades únicas lo hacen adecuado para su uso en recubrimientos, adhesivos y otros materiales avanzados .
Mecanismo De Acción
El mecanismo de acción del 2-(2-(Ciclohexilamino)piridin-3-il)pirrolidina-1-carboxilato de terc-butilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a proteínas o enzimas, alterando su actividad y conduciendo a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos .
Comparación Con Compuestos Similares
Compuestos similares
- 2-(Piridin-2-il)piperidina-1-carboxilato de terc-butilo
- Terc-butil ®-3-(2-acetamidopropan-2-il)-6-cloro-5-metil-2,3-dihidrospiro[inden-1,4'-piperidina]-1'-carboxilato
- 4-[4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)pirazol-1-il]piperidina-1-carboxilato de terc-butilo
Singularidad
El 2-(2-(Ciclohexilamino)piridin-3-il)pirrolidina-1-carboxilato de terc-butilo es único debido a su combinación de un anillo de pirrolidina, un anillo de piridina y un grupo ciclohexilamino. Esta estructura le proporciona propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C20H31N3O2 |
|---|---|
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
tert-butyl 2-[2-(cyclohexylamino)pyridin-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H31N3O2/c1-20(2,3)25-19(24)23-14-8-12-17(23)16-11-7-13-21-18(16)22-15-9-5-4-6-10-15/h7,11,13,15,17H,4-6,8-10,12,14H2,1-3H3,(H,21,22) |
Clave InChI |
ZOFUATXXQKRFTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11813924.png)
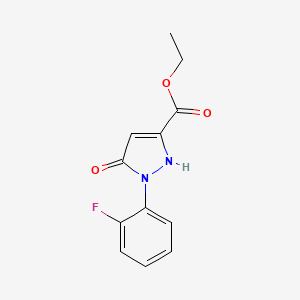
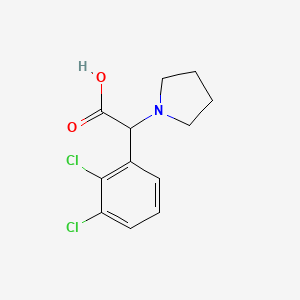


![5-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid](/img/structure/B11813953.png)
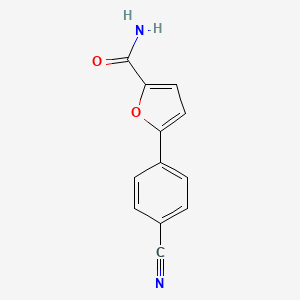


![5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11813969.png)
